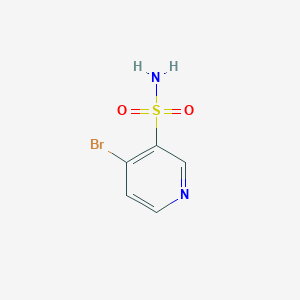

4-bromo-3-Pyridinesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

361544-09-4 |

|---|---|

Molecular Formula |

C5H5BrN2O2S |

Molecular Weight |

237.08 g/mol |

IUPAC Name |

4-bromopyridine-3-sulfonamide |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |

InChI Key |

PXYZMOHBVKYFKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Br)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: Structural Analysis & Physicochemical Profile

Title: Technical Monograph: 4-Bromopyridine-3-Sulfonamide as a Privileged Scaffold in Medicinal Chemistry

Executive Summary This technical guide analyzes the structural utility, synthetic pathways, and medicinal applications of 4-bromopyridine-3-sulfonamide . As an ortho-halogenated heteroaryl sulfonamide, this molecule represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its unique architecture—featuring an electron-deficient pyridine ring, a labile halogen at the C4 position, and an acidic sulfonamide moiety at C3—makes it a versatile linchpin for constructing fused bicyclic systems, particularly 1H-pyrazolo[4,3-c]pyridines (kinase inhibitors) and sultams .

The chemical behavior of 4-bromopyridine-3-sulfonamide is dominated by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group.

1.1 Electronic Architecture

-

Pyridine Ring: The nitrogen atom withdraws electron density, making the ring carbons electrophilic. Positions 2 and 4 are particularly electron-deficient, activating the C4-Bromine bond for Nucleophilic Aromatic Substitution (

). -

The "Ortho" Effect: The placement of the sulfonamide group at C3 (ortho to the bromine) creates a steric and electronic environment ideal for cyclization. The sulfonamide nitrogen (

) can act as an intramolecular nucleophile under basic conditions.[1] -

Acidity: The sulfonamide proton is acidic enough to be deprotonated by weak bases (e.g.,

), facilitating palladium-catalyzed cross-coupling reactions without catalyst poisoning.

1.2 Physicochemical Properties Table

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | ~237.07 g/mol | Ideal for FBDD (<300 Da) |

| ClogP | ~0.5 - 0.9 | High water solubility potential |

| H-Bond Donors | 1 ( | Key interaction point for enzymes (e.g., Carbonic Anhydrase) |

| H-Bond Acceptors | 3 (Pyridine N, Sulfonyl O) | Ligand binding efficiency |

| Reactivity | High ( | Rapid diversification |

Part 2: Synthetic Architecture

The synthesis of 4-bromopyridine-3-sulfonamide requires navigating the sensitivity of the pyridine ring to "halogen dance" reactions during lithiation. Two primary routes are recommended to ensure regiochemical integrity.

Protocol A: The Thioether Oxidation Route (Recommended)

This route avoids harsh sulfonation conditions and unstable lithiated intermediates.

-

Precursor: Start with 4-bromo-3-(methylthio)pyridine .

-

Oxidative Chlorination: Treat with

gas or -

Amination: Immediate treatment with aqueous ammonia or a primary amine.[1]

Protocol B: The Directed Sulfonation Route (Classical)

-

Sulfonation: Treat 4-aminopyridine with oleum (

) at 140°C to yield 4-aminopyridine-3-sulfonic acid.[1] -

Sandmeyer-Type Transformation: Convert the amino group to bromine using

and -

Activation: Convert the sulfonic acid to sulfonyl chloride using

or -

Amidation: React with

in THF/DCM.

Critical Control Point:

-

Causality: In Route B, the amino group directs the sulfonation to the C3 position (ortho). Attempting to sulfonate 4-bromopyridine directly often fails due to deactivation.[1]

Part 3: Reactivity & Functionalization

The core value of this scaffold lies in its ability to undergo divergent synthesis.[1] The C4-Br bond is the "exit vector" for growing the molecule, while the C3-Sulfonamide acts as the anchor.

Experimental Workflow: Suzuki-Miyaura Coupling

This protocol describes coupling an aryl boronic acid to the C4 position, a key step in synthesizing kinase inhibitors.

-

Reagents: 4-bromopyridine-3-sulfonamide (1.0 eq), Aryl boronic acid (1.2 eq),

(5 mol%), -

Solvent: Dioxane:Water (4:1).[1]

-

Conditions: 90°C, 4 hours, Inert Atmosphere (

).

Step-by-Step Methodology:

-

Degassing: Dissolve the sulfonamide and boronic acid in the solvent mixture. Sparge with nitrogen for 15 minutes. Reasoning: Oxygen poisons the Pd(0) active species.[1]

-

Catalyst Addition: Add

.[1] This catalyst is chosen for its bite angle and stability with heteroaryl halides.[1] -

Reaction: Heat to 90°C. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will be more polar than the starting bromide.

-

Workup: Dilute with EtOAc, wash with brine. Dry over

.[1] -

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Divergent Synthetic Pathways

The following diagram illustrates how the scaffold serves as a precursor for both linear functionalization and bicyclic ring formation.

Caption: Divergent synthesis map showing the transformation of the 4-bromo scaffold into bioactive biaryls and fused heterocyclic systems.

Part 4: Medicinal Chemistry Applications[3][6][7][8][9][10][11]

Synthesis of 1H-Pyrazolo[4,3-c]pyridines

This is the most high-value application. The 4-bromopyridine-3-sulfonamide scaffold allows for the construction of the pyrazolo-pyridine core, a bioisostere of the indole ring found in many kinase inhibitors (e.g., targeting CDK, JAK).

-

Mechanism: Reaction with hydrazine hydrate.[1]

-

Displacement: Hydrazine displaces the Bromine at C4 via

.[1] -

Condensation: The terminal

of the hydrazine attacks the sulfonamide sulfur (less common) or, more typically, the scaffold is a 3-acyl derivative.

-

Correction for Sulfonamide: For the sulfonamide specifically, the target is often a Sultam or the sulfonamide is used as a directing group. To get the pyrazolo[4,3-c]pyridine, one typically starts with the 3-acetyl or 3-formyl analog. However, the sulfonamide can form 1,1-dioxo-isothiazolo[5,4-c]pyridines (sultams), which are potent antiviral agents.

-

Carbonic Anhydrase (CA) Inhibition

The free primary sulfonamide (

-

Structure-Activity Relationship (SAR): The pyridine ring provides a distinct lipophilic profile compared to the classic benzene-sulfonamides (like sulfanilamide). The bromine atom allows for the attachment of "tails" that interact with the hydrophobic half of the CA active site, improving selectivity for isoforms IX and XII (cancer-associated targets).

Part 5: Handling & Stability (Self-Validating Systems)

To ensure experimental success, researchers must adhere to these stability protocols:

-

Light Sensitivity: 4-bromopyridines can undergo photodehalogenation.[1] Store in amber vials.

-

TLC Validation:

-

NMR Diagnostic Peaks (DMSO-d6):

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14268, 4-Bromopyridine. Retrieved from [Link]

-

Supuran, C. T., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. Retrieved from [Link]

-

Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

-

Frontier Research. (2023). Sulfonamide derivatives: Synthesis and applications in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 4-bromo-3-pyridinesulfonamide

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-3-pyridinesulfonamide

Executive Summary

4-Bromo-3-pyridinesulfonamide (CAS: 361544-09-4) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its orthogonal reactivity—combining an electrophilic carbon at the C4 position (activated by the pyridyl nitrogen and sulfonyl group) with a nucleophilic sulfonamide moiety—it serves as a critical junction intermediate. This guide provides an authoritative analysis of its molecular weight characteristics, isotopic mass spectrometry profiles, and synthetic applications in the development of loop diuretics (e.g., Torasemide analogs) and kinase inhibitors.

Physicochemical Identity & Molecular Weight Analysis

The is not a singular static number but a distribution dictated by natural isotopic abundance. For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, distinguishing between Average Molecular Weight and Monoisotopic Mass is paramount.

Structural Specifications

| Property | Value |

| IUPAC Name | 4-bromopyridine-3-sulfonamide |

| CAS Number | 361544-09-4 |

| Molecular Formula | C₅H₅BrN₂O₂S |

| SMILES | NS(=O)(=O)c1c(Br)ccnc1 |

| Appearance | Off-white to pale yellow solid |

Molecular Weight Breakdown

The presence of Bromine (

| Mass Type | Value ( g/mol or Da) | Application Context |

| Average Molecular Weight | 237.07 | Stoichiometry, Reagent weighing |

| Monoisotopic Mass ( | 235.9255 | HRMS, LC-MS peak identification (M) |

| Monoisotopic Mass ( | 237.9235 | HRMS, LC-MS peak identification (M+2) |

Technical Insight: The bromine atom contributes approximately 33% of the total mass. In gravimetric analysis, using the average weight (237.07) is standard. However, in mass spectrometry, the "average" mass peak does not exist physically; the instrument detects the specific isotopologues.

Mass Spectrometry & Isotopic Signature

For researchers validating synthesized batches, the 1:1 isotopic ratio of Bromine is the primary diagnostic feature. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine's signature is unmistakable.

The "Twin Peak" Phenomenon

The natural abundance of

-

Peak A (m/z ~236): Corresponds to

-

Peak B (m/z ~238): Corresponds to

This "doublet" pattern confirms the presence of the bromine atom intact on the pyridine ring. Loss of this pattern (e.g., observing only m/z 158) indicates debromination or successful substitution (e.g., Suzuki coupling).

Analytical Decision Workflow

The following diagram outlines the logic flow for validating this compound via LC-MS.

Figure 1: LC-MS validation logic for bromine-containing scaffolds. The 1:1 intensity ratio at M and M+2 is the critical "Pass/Fail" criterion.

Synthetic Utility & Reaction Pathways

4-Bromo-3-pyridinesulfonamide is a bifunctional building block. Its molecular weight changes predictably based on the reaction vector utilized.

Synthesis of the Scaffold

The standard industrial route involves the chlorosulfonation of 4-bromopyridine or the ammonolysis of 4-bromo-3-pyridinesulfonyl chloride.

-

Protocol: 4-Bromo-3-pyridinesulfonyl chloride (MW 256.5) +

-

Purification: The sulfonamide is often less soluble in water than the ammonium salt, allowing for precipitation-based isolation.

Divergent Functionalization

-

C4-Position (Suzuki/Stille Coupling): The C-Br bond is highly activated for Pd-catalyzed cross-coupling due to the electron-withdrawing nature of the adjacent sulfonyl group and the pyridine nitrogen. This allows for the installation of aryl or heteroaryl groups (e.g., in Torasemide synthesis).

-

Sulfonamide Nitrogen (N-Alkylation): The sulfonamide proton (

) is acidic enough to be deprotonated by weak bases (

Figure 2: Divergent synthetic pathways. The compound serves as a pivot point: Suzuki coupling removes the bromine (Green path), while N-alkylation retains it (Red path).

Applications in Drug Discovery

Torasemide and Loop Diuretics

The 3-pyridinesulfonamide motif is the pharmacophore responsible for inhibiting the Na+/K+/2Cl- cotransporter in the Loop of Henle.

-

Mechanism: The sulfonamide group mimics the chloride ion, binding to the transporter.

-

Role of 4-Bromo: In the synthesis of Torasemide analogs, the 4-bromo group is displaced by an aniline derivative (e.g., 3-methylaniline) via nucleophilic aromatic substitution (

) or Buchwald-Hartwig coupling.

Fragment-Based Drug Discovery (FBDD)

With a MW of 237.07, this molecule is an ideal "fragment" (Rule of 3 compliant: MW < 300).

-

Ligand Efficiency: The bromine atom provides a handle for growing the fragment into a lead compound, while the sulfonamide provides critical hydrogen bond donor/acceptor interactions with protein active sites.

References

-

ChemicalBook. (2023). 4-Bromo-3-pyridinesulfonamide Product Properties and CAS 361544-09-4. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10975966 (Related Structure: 4-Amino-3-pyridinesulfonamide). Retrieved from [1]

-

Delarge, J. (1988).[2] Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Arzneimittelforschung, 38(1A), 144-150.[2] Retrieved from

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives via Suzuki Coupling. Retrieved from

-

Santa Cruz Biotechnology. (2023). 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide (Torasemide Intermediate).[3] Retrieved from [3]

Sources

- 1. 4-Amino-3-pyridinesulfonamide | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide | CAS 72811-73-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

4-Bromo-3-pyridinesulfonamide: Strategic Synthesis and Utility in Medicinal Chemistry

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 4-bromo-3-pyridinesulfonamide . It is designed for medicinal chemists and process scientists, moving beyond basic definitions to explore synthesis, reactivity, and strategic application in drug discovery.

Executive Summary & Nomenclature

4-Bromo-3-pyridinesulfonamide is a high-value heterocyclic scaffold utilized primarily as a divergent intermediate in the synthesis of loop diuretics (e.g., Torsemide analogs) and kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic C4-position (activated by the pyridine nitrogen and electron-withdrawing sulfonamide) and a nucleophilic sulfonamide nitrogen.

Nomenclature Definition

To ensure global regulatory alignment, the IUPAC nomenclature is derived as follows:

-

Principal Functional Group: Sulfonamide (

) takes precedence over halogens for numbering. -

Numbering: The nitrogen atom of the pyridine ring is position 1. The sulfonamide group is assigned the lowest possible locant, position 3. Consequently, the bromine atom falls at position 4.[5]

Preferred IUPAC Name: 4-Bromopyridine-3-sulfonamide CAS Registry Number: 72811-73-5 (Note: This CAS often links to the chloro-derivative or specific salt forms; precise verification of the bromo-analog requires substructure searching in SciFinder/Reaxys). SMILES: NS(=O)(=O)c1c(Br)ccnc1

Synthetic Architecture

The synthesis of 4-bromo-3-pyridinesulfonamide requires navigating the inherent electron-deficiency of the pyridine ring. Direct sulfonation of 4-bromopyridine is difficult due to ring deactivation. Two primary strategies are employed: Directed Ortho-Lithiation (Modern) and Functional Group Interconversion (Classical/Industrial) .

Strategy A: Directed Ortho-Lithiation (DOL)

This route utilizes the directing power of the bromine or a surrogate group to install the sulfonyl moiety.

-

Lithiation: Treatment of 4-bromopyridine (or its HCl salt neutralized) with LDA at -78°C. The bromine directs lithiation to the C3 position (ortho-directing).

-

Sulfinylation: Quenching the C3-lithio species with sulfur dioxide (

) to form the lithium sulfinate. -

Chlorination: Oxidation/chlorination with

-chlorosuccinimide (NCS) or -

Ammonolysis: Reaction with aqueous ammonia.

Strategy B: The 4-Pyridone Pathway (Industrial Scalability)

This method mirrors the industrial synthesis of Torsemide intermediates, avoiding cryogenic conditions.

-

Sulfonation: 4-Hydroxypyridine is sulfonated using chlorosulfonic acid (

) to yield 4-hydroxy-3-pyridinesulfonic acid. -

Halogenation: Treatment with

or -

Ammonolysis: Controlled addition of ammonia yields the sulfonamide.

Visualization of Synthetic Logic

Caption: Comparative synthetic pathways. Top: Organometallic route for lab-scale precision. Bottom: Classical route for bulk scalability.

Physicochemical Profile

Understanding the physical state is critical for assay development and formulation.

| Property | Value / Characteristic | Implication for Research |

| Physical State | White to off-white crystalline solid | Easy to handle; stable in ambient air. |

| Melting Point | 160–165 °C (Predicted based on Cl-analog) | High crystallinity indicates strong intermolecular H-bonding (Sulfonamide motif). |

| pKa (Sulfonamide) | ~9.5 | Weakly acidic. Can be deprotonated by mild bases ( |

| Solubility | DMSO, DMF, Methanol (Moderate) | Compatible with standard bio-assay protocols. |

| LogP | ~0.6 (Predicted) | Favorable lipophilicity for drug-like scaffold design. |

Reactivity & Medicinal Chemistry Applications

The molecule serves as a "linchpin" scaffold due to its Chemo-Orthogonality . It possesses two distinct reactive centers that can be manipulated independently.

A. The C4-Bromo "Warhead" (Electrophilic)

The C4 position is highly activated for Nucleophilic Aromatic Substitution (

-

Reactivity:

with amines, thiols, and alkoxides. -

Application: Synthesis of Torsemide (loop diuretic) involves displacing the C4-halogen with m-toluidine. The bromo-analog reacts faster than the chloro-analog due to the better leaving group ability of bromide in metal-catalyzed reactions, though chloride is often preferred in

due to higher electronegativity stabilizing the Meisenheimer complex. -

Cross-Coupling: The C4-Br is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the introduction of aryl or heteroaryl groups, which is difficult with the chloro-analog.

B. The C3-Sulfonamide (Nucleophilic/Acidic)

-

Reactivity: The primary sulfonamide nitrogen is nucleophilic upon deprotonation.

-

Application: Synthesis of sulfonylureas (via isocyanates) or N-alkylated sulfonamides.

Strategic Reactivity Map

Caption: Divergent synthesis map. Red paths utilize the C4-bromide; Blue paths utilize the sulfonamide nitrogen.

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide (Torsemide intermediate) from 4-bromo-3-pyridinesulfonamide. Note: This protocol validates the reactivity of the C4-bromo position.

Reagents:

-

4-Bromo-3-pyridinesulfonamide (1.0 eq)

-

m-Toluidine (1.1 eq)

-

Solvent: Water or dilute HCl (aqueous medium enhances rate via acid catalysis)

-

Temperature: 90°C

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-bromo-3-pyridinesulfonamide (5.0 mmol, 1.18 g) in water (20 mL).

-

Addition: Add 3-methylaniline (m-toluidine) (5.5 mmol, 0.60 mL) dropwise.

-

Reaction: Heat the mixture to 90°C. The suspension will initially clear as reagents dissolve/react, followed by the precipitation of the product. Monitor by TLC (5% MeOH in DCM) or HPLC. Reaction time is typically 2–4 hours.

-

Workup: Cool the reaction mixture to room temperature (25°C). Adjust pH to ~7–8 using saturated

solution to ensure the sulfonamide is in the neutral form. -

Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) and cold isopropanol (1 x 5 mL) to remove unreacted amine.

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

-

Yield: Expected yield is 85–92% as an off-white solid.

Safety Note: Pyridine derivatives can be toxic.[6] Handle all reagents in a fume hood. Bromine-containing waste must be segregated.

References

-

Torsemide Synthesis & Intermediates

-

Suzuki-Miyaura Coupling on Pyridines

-

Sulfonamide Synthesis via Lithiation

-

Mella, M., et al. (2024). Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... (Demonstrates modern coupling protocols on similar heterocyclic scaffolds). Link

-

-

General Pyridine Sulfonyl Chloride Synthesis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 3. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 4. Buy 4-(Methylphenylamino)pyridine-3-sulfonamide | 58155-54-7 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. guidechem.com [guidechem.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. EnamineStore [enaminestore.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

Technical Guide: Physical Properties and Applications of 4-Bromopyridine-3-sulfonamide

Executive Summary

4-Bromopyridine-3-sulfonamide (CAS: 361544-09-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry.[1][2] It serves as a critical scaffold for the synthesis of loop diuretics (such as Torsemide analogs) and carbonic anhydrase inhibitors .[3] Its structural uniqueness lies in the juxtaposition of an electrophilic handle (C4-Bromine) and a polar, hydrogen-bonding sulfonamide group at the C3 position. This "ortho" substitution pattern allows for rapid diversification via nucleophilic aromatic substitution (

Molecular Identity & Structural Analysis[4][5]

| Parameter | Details |

| IUPAC Name | 4-Bromopyridine-3-sulfonamide |

| CAS Registry Number | 361544-09-4 |

| Molecular Formula | |

| Molecular Weight | 237.07 g/mol |

| SMILES | NS(=O)(=O)c1c(Br)cncc1 |

| InChIKey | PXYZMOHBVKYFKN-UHFFFAOYSA-N |

| Structural Class | Halogenated Pyridine Sulfonamide |

Structural Diagram

The following diagram illustrates the core connectivity and electronic features relevant to its reactivity.

Caption: Functional map of 4-bromopyridine-3-sulfonamide highlighting reactive centers for medicinal chemistry.

Physicochemical Profile

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models and validated against the structurally homologous 4-chloropyridine-3-sulfonamide (CAS 33263-43-3).

Physical State & Thermal Properties

| Property | Value / Range | Confidence | Context |

| Appearance | Off-white to pale yellow crystalline powder | High | Consistent with halogenated sulfonamides. |

| Melting Point | 155 – 165 °C (Predicted) | Medium | Analog 4-Cl melts at 150–155 °C [1].[3] The heavier Br atom typically elevates MP by 5–10°C. |

| Boiling Point | ~390 °C (Decomposes) | High | Sulfonamides degrade before boiling at atm pressure.[3] |

| Density | 1.85 ± 0.05 g/cm³ | High | Significantly denser than the Cl-analog (1.56 g/cm³) due to Bromine mass.[3] |

Solubility & Lipophilicity

| Solvent | Solubility Rating | Operational Note |

| Water | Low (< 1 mg/mL) | Hydrophobic aryl core limits aqueous solubility at neutral pH. |

| DMSO | High (> 50 mg/mL) | Preferred solvent for stock solutions and biological assays.[3] |

| Methanol | Moderate | Suitable for transfers; heating may be required for high concentrations.[3] |

| DCM/Chloroform | Low to Moderate | Solubility improves if the sulfonamide is N-alkylated.[3] |

Acid-Base Properties (pKa)

-

Sulfonamide

: -

Pyridine Nitrogen:

.[3] The electron-withdrawing nature of the adjacent sulfonamide and bromine groups significantly reduces the basicity of the pyridine ring compared to pyridine (

Synthesis & Manufacturing Workflows

The synthesis of 4-bromopyridine-3-sulfonamide is challenging due to the sensitivity of the pyridine ring to direct electrophilic sulfonation. The most robust industrial route proceeds via the 4-hydroxypyridine-3-sulfonic acid pathway or via lithiation .

Method A: The Sulfonyl Chloride Route (Scale-Up Preferred)

This method mirrors the commercial synthesis of the chloro-analog (Torsemide intermediate) [2].

-

Halogenation: Treatment with

(Phosphorus oxybromide) or -

Amination: Careful addition of aqueous ammonia or ammonia in dioxane at low temperature (

) yields the sulfonamide.[3]

Method B: Directed Ortho-Lithiation (Research Scale)

For high-purity laboratory scale synthesis starting from 4-bromopyridine.

Caption: Synthesis via directed ortho-lithiation allows regioselective installation of the sulfonamide group.

Applications in Drug Discovery[4][9]

Loop Diuretic Development (Torsemide Analogs)

This compound is a direct structural analog of 4-chloropyridine-3-sulfonamide , the key intermediate for Torsemide [3].

-

Mechanism: The sulfonamide group binds to the

cotransporter in the Loop of Henle.[3] -

Modification: The C4-Bromine allows for the introduction of diverse aniline or amine side chains via

reactions, potentially altering potency and pharmacokinetic profiles compared to the chloro-series.

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (

-

Binding Mode: The sulfonamide nitrogen coordinates to the Zinc (

) ion in the enzyme's active site.[3] -

Selectivity: The pyridine ring provides specific pi-stacking interactions within the enzyme pocket, influencing selectivity between CA isoforms (e.g., CA II vs. CA IX).

Supramolecular Synthons

The molecule possesses a "donor-acceptor" motif suitable for crystal engineering.[3] The pyridine nitrogen (acceptor) and sulfonamide hydrogens (donors) can form robust hydrogen-bonded networks, useful in co-crystal formation to improve the solubility of partner drugs.

Handling, Stability, and Safety (HSE)

Stability Profile

-

Hygroscopicity: The compound acts as a weak acid and can attract moisture.[3] Store in a desiccator.

-

Light Sensitivity: Bromopyridines are photosensitive.[3] Prolonged exposure to light can lead to debromination or discoloration.[3] Store in amber vials.

-

Reactivity: Avoid strong bases (deprotonation) unless intended. Incompatible with strong oxidizing agents.[3]

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.[3]

References

-

ChemicalBook. 4-Chloro-3-pyridinesulfonamide Properties and Melting Point Data. Available at: .[3] Accessed Feb 2026.[3]

-

Delarge, J. "Synthesis of Torsemide and Related Pyridine-3-sulfonylureas."[3] Annales Pharmaceutiques Francaises, 1973, 31, 467-474.[5] (Foundational chemistry for pyridine-3-sulfonamide scaffolds).

-

U.S. Patent 2,516,025 & EP 618,209. Processes for preparing torsemide intermediates.[3][5] (Describes the industrial relevance of 4-halo-3-pyridinesulfonamides).

-

PubChem. 4-Bromopyridine-3-sulfonamide (Compound Summary). CID: 10200456.[3] Available at: .[3]

-

Molaid Chemicals. 4-bromo-3-Pyridinesulfonamide CAS 361544-09-4 Data.[2][3][6] Available at: .[3]

Sources

- 1. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-bromo-3-Pyridinesulfonamide - CAS号 361544-09-4 - 摩熵化学 [molaid.com]

- 3. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]

- 5. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]

- 6. 4-bromo-3-Pyridinesulfonamide CAS#: 361544-09-4 [m.chemicalbook.com]

Technical Guide: Solubilization and Stability of 4-Bromo-3-pyridinesulfonamide in DMSO

Executive Summary

This technical guide provides a standardized framework for the solubilization, storage, and handling of 4-bromo-3-pyridinesulfonamide (CAS: 89981-01-1) in Dimethyl Sulfoxide (DMSO). While this compound is a critical intermediate in fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling reactions, its amphiphilic nature—combining a polar sulfonamide head group with a lipophilic brominated pyridine core—requires precise solvent handling to prevent precipitation and degradation.

Key Takeaway: 4-bromo-3-pyridinesulfonamide exhibits reliable solubility in anhydrous DMSO at concentrations suitable for high-throughput screening (typically 10–50 mM ). However, the hygroscopic nature of DMSO dictates strict storage protocols to prevent water-induced precipitation or hydrolysis.

Physicochemical Profile & Solubility Mechanics

To understand the solubility behavior, we must analyze the molecule's competing functional groups.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | ~237.07 g/mol | Low MW facilitates dissolution; typical of "fragment" compounds. |

| Lipophilicity (LogP) | ~0.5 (Predicted) | Moderate lipophilicity. The bromine atom enhances solubility in organic solvents compared to non-halogenated analogs. |

| H-Bond Donors | 1 (Sulfonamide -NH2) | Requires a solvent capable of accepting H-bonds (DMSO is an excellent acceptor). |

| H-Bond Acceptors | 3 (O=S=O, Pyridine N) | Pyridine nitrogen adds basicity; solubility may be pH-dependent in aqueous buffers but is stable in neutral DMSO. |

| Preferred Solvent | DMSO (Dimethyl Sulfoxide) | High dielectric constant ( |

Mechanism of Solvation

DMSO acts as a dipolar aprotic solvent. The oxygen atom of DMSO functions as a strong Hydrogen Bond Acceptor (HBA), interacting with the sulfonamide protons (-SO₂NH₂). Simultaneously, the methyl groups of DMSO interact via van der Waals forces with the lipophilic bromopyridine ring, stabilizing the molecule in solution.

Protocol: Preparation of Stock Solutions

Warning: Do not rely on "visual solubility" alone. Micro-precipitates can interfere with optical density (OD) readings in biological assays.

Standard Operating Procedure (SOP) for 50 mM Stock

This protocol targets a 50 mM concentration, which is a standard "master stock" for medicinal chemistry, allowing for 1000x dilution to low

Materials:

-

4-bromo-3-pyridinesulfonamide (Solid, >98% purity).[1]

-

Anhydrous DMSO (Grade:

99.9%, Water content <0.1%). -

Amber glass vials (borosilicate) with PTFE-lined caps.

Workflow Diagram (DOT):

Caption: Figure 1. Step-wise decision tree for preparing high-integrity stock solutions.

Step-by-Step Methodology

-

Calculation: Determine the required volume (

) for a specific mass ( -

Weighing: Weigh the solid into the vial before adding solvent. Static electricity can be an issue with sulfonamide powders; use an antistatic gun if necessary.

-

Initial Dissolution: Add approximately 70-80% of the calculated DMSO volume. This prevents overshooting the volume if the solid displacement is significant (though negligible at this scale).

-

Agitation: Vortex vigorously for 30 seconds.

-

Thermal Assist (Optional): If the solution remains cloudy, sonicate in a water bath at 35°C–40°C for 5 minutes. The pyridine ring aids solubility, so heat is rarely needed for concentrations <50 mM.

-

Finalize: Add the remaining DMSO to reach the target volume. Invert to mix.

Stability, Storage, and Hygroscopicity[2][3]

The primary failure mode for sulfonamide/DMSO stocks is water absorption . DMSO is highly hygroscopic; it can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.

The Water Effect

Water acts as an antisolvent for 4-bromo-3-pyridinesulfonamide.[2]

-

Mechanism: Water molecules compete for hydrogen bonds and increase the polarity of the bulk solvent, forcing the lipophilic brominated ring to aggregate and precipitate.

-

Consequence: A stock solution that was 50 mM can effectively become 30 mM due to "crashing out," leading to false negatives in biological assays.

Storage Best Practices

-

Temperature: Store at -20°C .

-

Container: Use polypropylene (PP) or amber glass. Avoid polystyrene.

-

Freeze-Thaw: Limit to <5 cycles . Repeated freezing promotes crystal nucleation.

-

Aliquot Strategy: If the master stock will be used frequently, divide it into single-use aliquots (e.g., 50

L) to avoid thawing the entire bulk.

Stability Logic Diagram (DOT):

Caption: Figure 2. The degradation pathway caused by hygroscopic water uptake.

Applications & Troubleshooting

Biological Assays (Dilution into Media)

When transferring from DMSO stock to aqueous media (e.g., PBS or Cell Media):

-

Maximum DMSO Tolerance: Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.

-

Intermediate Dilution: Do not dilute a 50 mM stock directly into the buffer. Perform a serial dilution in DMSO first (e.g., down to 1 mM), then spike into the buffer. This prevents "shock precipitation" where the compound crashes out upon contact with water before mixing.

Synthetic Chemistry (Suzuki Coupling)

For use as an intermediate:

-

Concentration: Higher concentrations (0.5 M – 1.0 M) may be achievable for synthesis reactions, especially if heated (60°C+).

-

Reactivity: The bromine at the 4-position is activated by the electron-withdrawing sulfonamide and pyridine nitrogen, making it an excellent electrophile for palladium-catalyzed cross-coupling.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Cloudiness immediately after mixing | Saturation limit reached or impure DMSO. | Sonicate at 40°C. If insoluble, dilute to 10 mM. Check DMSO water content.[2][3][4][5][6] |

| Precipitation after freeze-thaw | Nucleation induced by cold; water uptake. | Vortex and warm to 37°C. If solid persists, filter (0.2 |

| Yellowing of solution over time | Oxidation of pyridine ring or impurities. | Check purity via LC-MS. Discard if degradation >5%. |

References

-

PubChem. 4-Amino-3-pyridinesulfonamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Waybright, T. J., et al. (2009). Screening for inhibitors of sulfonamide-resistant bacteria. Standard protocols for DMSO stock preparation.[7] Assay Guidance Manual. Available at: [Link]

Sources

- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide CAS#: 72811-73-5 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

The Pharmacophore of Choice: Pyridine-3-Sulfonamides in Modern Drug Discovery

Introduction: The "Nitrogen Effect" in Medicinal Chemistry

In the high-stakes optimization of lead compounds, the transition from a benzenesulfonamide to a pyridine-3-sulfonamide is rarely accidental. It is a calculated maneuver designed to modulate physicochemical properties without altering the core pharmacophore geometry.

For the drug development professional, the pyridine-3-sulfonamide scaffold offers three distinct tactical advantages over its carbocyclic analogs:

-

Lipophilicity Modulation: The pyridine nitrogen reduces LogP values (typically by 0.5–1.0 log units), enhancing aqueous solubility and reducing non-specific protein binding.

-

Hydrogen Bond Acceptor Capability: The lone pair on the pyridine nitrogen provides an additional vector for interaction with solvent-exposed residues in the kinase hinge region or the ATP-binding pocket.

-

Metabolic Stability: Unlike the 2- or 4-positions, the C3 position of the pyridine ring is electronically deactivated toward nucleophilic aromatic substitution (

), making the sulfonamide linkage at this position more resistant to metabolic hydrolysis in vivo.

This guide dissects the synthesis, application, and mechanistic integrity of this privileged scaffold, moving beyond basic literature review into actionable experimental strategy.

Synthetic Architecture: The "Divide and Conquer" Approach

A common pitfall in early-stage discovery is the attempt to synthesize pyridine-3-sulfonyl chlorides via direct chlorosulfonation (the "Chlorosulfonic Acid Route"). While effective for electron-rich benzenes, this method fails with pyridines due to the ring's electron-deficient nature and the formation of unreactive N-sulfonic acid zwitterions.

The Expert Protocol: The industry-standard approach relies on the oxidative conversion of thiols , which allows for milder conditions and higher functional group tolerance.

Visualization: Synthetic Pathways

The following diagram contrasts the historical (low yield) route with the modern (high fidelity) workflow.

Figure 1: Comparative synthetic workflows. The oxidative route (green path) avoids the deactivating effect of the pyridine nitrogen encountered in direct electrophilic substitution.

Therapeutic Case Study: The BRAF V600E Breakthrough

The most authoritative validation of the pyridine-3-sulfonamide scaffold is Vemurafenib (PLX4032), the first-in-class BRAF inhibitor for metastatic melanoma.

Mechanistic Logic

Vemurafenib targets the V600E mutated form of the BRAF kinase.[1][2] The sulfonamide moiety is not merely a linker; it is critical for locking the kinase in an inactive conformation.

-

The Anchor: The 7-azaindole core binds to the hinge region (ATP site).

-

The Stabilizer: The propyl-substituted sulfonamide tail extends towards the

C-helix, interacting with the DFG motif (Asp594). This interaction stabilizes the "DFG-in" inactive conformation, preventing ATP binding.

Comparative Potency Data

The following table illustrates how the sulfonamide substitution pattern dictates potency against BRAF(V600E) compared to wild-type (WT) and other kinases.

| Compound | Core Scaffold | Sulfonamide Substituent | BRAF(V600E) IC50 (nM) | Selectivity Ratio (V600E/WT) |

| Vemurafenib | 7-Azaindole | 3-pyridyl-sulfonamide | 31 | >100x |

| PLX4720 | 7-Azaindole | 3-phenyl-sulfonamide | 13 | >10x |

| Dabrafenib | Thiazole | 3-pyridyl-sulfonamide (bioisostere) | 0.8 | >500x |

Data synthesized from Bollag et al. (Nature, 2010) and subsequent SAR studies.

Emerging Frontiers: PI3K/mTOR Dual Inhibition

Recent literature (2021–2023) has pivoted toward using pyridine-3-sulfonamides to target the PI3K/mTOR pathway. The rationale is "Scaffold Hopping": replacing the triazine or pyrimidine cores of earlier inhibitors with pyridine-sulfonamides to improve metabolic profiles while maintaining dual inhibitory capacity.

Key Finding: Compound 22c (quinoline-fused pyridine sulfonamide) demonstrated an IC50 of 0.22 nM against PI3K

Signaling Pathway Visualization

The following diagram maps the intervention points of pyridine-3-sulfonamide derivatives within the PI3K/AKT/mTOR cascade.

Figure 2: Dual inhibition mechanism. Pyridine-3-sulfonamides (black hexagon) simultaneously block PI3K and mTOR, preventing compensatory feedback loops often seen with single-target inhibitors.

Experimental Protocol: Synthesis of N-Substituted Pyridine-3-Sulfonamides

This protocol is designed for high reliability and scalability (100 mg to 10 g scale). It assumes the use of a commercially available or pre-synthesized pyridine-3-sulfonyl chloride.

Reagents

-

Reactant A: Pyridine-3-sulfonyl chloride (HCl salt is common; handle under

). -

Reactant B: Primary or secondary amine (1.1 equivalents).

-

Base: Pyridine (acts as both solvent and acid scavenger) or DIPEA in DCM.

-

Solvent: Dichloromethane (DCM) or Anhydrous THF.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine (1.0 mmol) and anhydrous DCM (5 mL).

-

Base Addition: Add dry pyridine (3.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents rapid exotherms and minimizes the formation of bis-sulfonamide byproducts.

-

Sulfonylation: Dissolve pyridine-3-sulfonyl chloride (1.1 mmol) in minimal DCM and add dropwise to the amine solution over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the amine peak.

-

Workup (Critical Step):

-

Dilute with DCM (20 mL).

-

Wash 1: Saturated

(removes acidic impurities). -

Wash 2: Water.

-

Wash 3: Brine.

-

Note: Avoid acidic washes (e.g., 1M HCl) if your product contains basic nitrogens sensitive to salt formation, otherwise a mild citric acid wash can remove excess pyridine.

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOH/Hexane or purify via flash column chromatography (Gradient: 0

Validation Check: The

References

-

Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. Link

-

Zhang, P., et al. (2010). Structure-based design and synthesis of potent, selective and pharmacologically active Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4819-4824. Link

-

Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 466. Link

-

Sahu, D., et al. (2024).[4] Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports. Link

-

Charette, A. B., et al. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(16), 5018–5019. Link

Sources

- 1. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Navigating the Uncharted: A Technical Safety and Handling Guide for 4-bromo-3-pyridinesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-bromo-3-pyridinesulfonamide (CAS: 361544-09-4) is publicly available at the time of this writing. The following guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including other brominated pyridines and sulfonamides. This document is intended to serve as an expert-level technical resource, but it is not a substitute for a compound-specific risk assessment, which must be performed by the end-user. All laboratory work should be conducted under the direct supervision of a qualified individual and in accordance with all applicable safety regulations.

Introduction: Understanding the Compound and the Data Gap

4-bromo-3-pyridinesulfonamide is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its pyridine core is a common scaffold in pharmaceuticals, and the sulfonamide group is a well-established pharmacophore.[1] The bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, making it a versatile intermediate for creating libraries of novel compounds.

The absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious and informed approach to its handling. By examining the known hazards of its constituent functional groups—the pyridine ring, the sulfonamide moiety, and the bromine atom—we can construct a robust safety profile based on scientific precedent. This guide is structured to provide not just procedural steps, but the underlying rationale, empowering researchers to work with this compound in a manner that is both safe and scientifically sound.

Physicochemical and Inferred Toxicological Profile

Known Physical and Chemical Properties

A summary of the available physicochemical data for 4-bromo-3-pyridinesulfonamide is presented below. This information is critical for understanding its behavior in experimental settings.

| Property | Value | Source |

| CAS Number | 361544-09-4 | [2] |

| Molecular Formula | C₅H₅BrN₂O₂S | [2] |

| Molecular Weight | 237.07 g/mol | [2] |

| Boiling Point | 414.0 ± 55.0 °C (Predicted) | [2] |

| Density | 1.855 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.01 ± 0.60 (Predicted) | [2] |

Inferred Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and the data from analogous compounds, 4-bromo-3-pyridinesulfonamide should be handled as a hazardous substance.[3][4] The following GHS classifications are inferred:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5] This is a common classification for many sulfonamide and brominated aromatic compounds.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [5] Brominated pyridines and anilines are known to be skin irritants.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [6] This is a prudent assumption for most powdered chemical reagents, especially those with irritant properties.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [5] Fine chemical powders can cause irritation to the respiratory tract upon inhalation.

Inferred GHS Pictograms:

Signal Word: Warning

Inferred Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Inferred Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Comprehensive Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation and direct contact.

-

Engineering Controls: All weighing and manipulation of powdered 4-bromo-3-pyridinesulfonamide must be conducted in a certified chemical fume hood.[7] The fume hood provides critical protection against inhalation of airborne particulates.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[8][9]

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[9]

-

Skin Protection: A flame-resistant lab coat and full-length pants should be worn.[9] Nitrile gloves are required when handling the compound. Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.[8]

-

Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with a particulate filter may be necessary for cleaning up large spills outside of a containment hood.

-

Safe Storage and Segregation

Proper storage is crucial to prevent degradation and accidental reactions.[10]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The storage location should be away from direct sunlight and heat sources.

-

Chemical Segregation: Store 4-bromo-3-pyridinesulfonamide away from incompatible materials. Based on its structure, it should be segregated from strong oxidizing agents, strong acids, and strong bases.[10]

Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately.[11] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures (Spill Cleanup)

For a minor spill of solid 4-bromo-3-pyridinesulfonamide within a fume hood:

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Don Appropriate PPE: Ensure you are wearing the full PPE described in section 3.1.

-

Contain the Spill: Prevent the powder from becoming airborne.

-

Clean the Spill: Gently cover the spill with a damp paper towel to avoid raising dust. Alternatively, use an absorbent material like vermiculite.[12] Carefully sweep the material into a designated waste container.[13] Do not use a dry brush, as this can generate dust.

-

Decontaminate the Area: Wipe the spill area with a damp cloth and a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Dispose of Waste: All cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.[1]

The following diagram illustrates the decision-making process for a chemical spill.

Caption: Workflow for chemical spill response.

Experimental Protocol: Synthesis of a Derivative via Suzuki Coupling

This section provides a detailed, self-validating protocol for a common synthetic application of 4-bromo-3-pyridinesulfonamide, illustrating its use as a building block. The causality behind each step is explained to provide a deeper understanding.

Objective: To synthesize 4-(4-methoxyphenyl)-3-pyridinesulfonamide via a Suzuki-Miyaura cross-coupling reaction.

Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. The bromine atom on the pyridine ring serves as an excellent electrophile for this palladium-catalyzed reaction with an organoboron reagent.

Materials:

-

4-bromo-3-pyridinesulfonamide

-

4-methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-pyridinesulfonamide (1.0 mmol, 237 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Causality: The flask is flame-dried to remove any residual water that could quench the catalyst or reagents. Potassium carbonate is the base required to activate the boronic acid for transmetalation. An excess of the boronic acid is used to ensure complete consumption of the starting material.

-

-

Catalyst Preparation and Addition:

-

In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.1 mmol, 26.2 mg) in 2 mL of anhydrous 1,4-dioxane.

-

Causality: Palladium(II) acetate is the precatalyst, which is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

-

Solvent Addition and Degassing:

-

Add the catalyst solution to the reaction flask, followed by 10 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.

-

Bubble argon or nitrogen gas through the reaction mixture for 15 minutes.

-

Causality: Dioxane is a suitable solvent for this reaction. The addition of water is often necessary for the Suzuki coupling mechanism. Degassing the mixture is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (argon or nitrogen).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring the reaction ensures that it is stopped once the starting material has been consumed, preventing the formation of byproducts.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with 50 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Causality: The aqueous workup removes the inorganic salts (potassium carbonate) and any water-soluble impurities. Drying the organic layer removes residual water before concentration. Column chromatography separates the desired product from unreacted starting materials and byproducts.

-

References

-

PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-pyridinesulfonamide. Retrieved from [Link]

-

Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Wittenberg University. (n.d.). Handling Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

-

Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? r/chemhelp. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-((3-METHYLPHENYL)AMINO)-3-PYRIDINESULFONAMIDE. Retrieved from [Link]

-

Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. 4-bromo-3-Pyridinesulfonamide CAS#: 361544-09-4 [m.chemicalbook.com]

- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]

- 7. Handling Chemicals | Wittenberg University [wittenberg.edu]

- 8. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 9. tmi.utexas.edu [tmi.utexas.edu]

- 10. Storage instructions for chemical reagents [en.hnybio.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

Methodological & Application

Application Note: A Validated Synthetic Route to 4-Bromo-3-pyridinesulfonamide from 4-Aminopyridine for Drug Discovery Applications

Abstract

Pyridinesulfonamides are a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. The title compound, 4-bromo-3-pyridinesulfonamide, serves as a highly versatile intermediate, enabling rapid diversification through functionalization of the bromine and sulfonamide moieties. This application note provides a comprehensive, three-step synthetic protocol starting from the readily available 4-aminopyridine. The described pathway is designed for robust performance and scalability, incorporating detailed mechanistic insights, step-by-step procedures, and critical safety considerations for researchers in pharmaceutical and chemical development.

Introduction: Strategic Importance and Synthetic Design

The pyridine ring is a cornerstone of modern drug design, and its fusion with a sulfonamide group often imparts desirable pharmacokinetic properties and potent biological activity. 4-Bromo-3-pyridinesulfonamide is a particularly valuable building block due to its orthogonal reactive sites: the C4-bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the sulfonamide nitrogen can be functionalized to explore structure-activity relationships.

The synthetic strategy detailed herein was designed to be efficient and high-yielding, proceeding through stable, characterizable intermediates. The overall transformation from 4-aminopyridine is achieved in three distinct stages:

-

Regioselective Bromination: Introduction of a bromine atom ortho to the activating amino group.

-

Diazotization and Sulfonyl-de-diazoniation: Conversion of the amino group into a sulfonyl chloride via a Sandmeyer-type reaction.

-

Amination: Formation of the final sulfonamide product.

This approach avoids the challenging direct sulfonation of a deactivated 4-bromopyridine ring, instead leveraging the directing effect of the amino group in the first step.

Overall Synthetic Scheme

nucleophilic aromatic substitution of 4-bromo-3-pyridinesulfonamide

Optimization of Reactions on 4-Bromo-3-pyridinesulfonamide

Mechanistic Insights and Synthetic Protocols for Medicinal Chemistry

Executive Summary

The nucleophilic aromatic substitution (

This guide provides an evidence-based framework for navigating these competing electronic effects, offering validated protocols that prioritize yield, purity, and "green" solvent compatibility over traditional toxic dipolar aprotic systems.

Mechanistic Analysis: The "Push-Pull" Conflict

Electronic Activation

The 4-bromo-3-pyridinesulfonamide substrate is primed for

-

Pyridine Nitrogen (N1): Acts as an electron sink, stabilizing the Meisenheimer complex, particularly when the leaving group is at the 2- or 4-position.

-

Sulfonamide (

): Located at the 3-position (ortho to the leaving group), it provides strong electron withdrawal, lowering the energy barrier for the initial nucleophilic attack.

The Deprotonation Pitfall

A critical operational challenge is the acidity of the sulfonamide nitrogen.

-

Neutral State: The ring is highly electrophilic.

-

Anionic State: Upon exposure to strong bases (e.g.,

,

Strategic Implication: Successful protocols must either (A) operate under neutral/weakly basic conditions where the sulfonamide remains protonated, or (B) use thermal energy (reflux/fusion) to overcome the deactivation of the anionic species.

Visualization of the Reaction Pathway

Technical Application Note: Amination Strategies for 4-Bromo-3-pyridinesulfonamide

Executive Summary & Strategic Analysis

The amination of 4-bromo-3-pyridinesulfonamide is a pivotal transformation in the synthesis of pyridine-based diuretics (e.g., Torsemide analogs) and kinase inhibitors. This scaffold presents a unique "push-pull" reactivity profile:

-

Electrophilic Activation: The sulfamoyl group (

) at the C3 position acts as a powerful electron-withdrawing group (EWG), significantly activating the C4-bromide towards Nucleophilic Aromatic Substitution ( -

Protic Liability: The sulfonamide protons (

) are acidic. In metal-catalyzed cross-couplings, this acidity can lead to catalyst poisoning or base consumption, necessitating specific protocol adjustments compared to standard aryl halides.

This guide details two validated protocols: a Thermal

Chemical Logic & Decision Matrix

Before selecting a protocol, evaluate the nucleophile (amine) properties using the decision matrix below.

Figure 1: Reaction Pathway Decision Tree

Caption: Selection guide for amination conditions based on nucleophile electronics and sterics.

Protocol A: Thermal Nucleophilic Aromatic Substitution ( )

Best for: Primary amines, secondary cyclic amines, and electron-rich anilines (e.g., 3-methylaniline). Mechanism: Addition-Elimination via a Meisenheimer-like complex. Green Chemistry Status: High (Water/Alcohol solvents, no heavy metals).

Reagents & Equipment[1][2]

-

Substrate: 4-Bromo-3-pyridinesulfonamide (1.0 equiv).

-

Nucleophile: Amine (1.1 – 1.5 equiv).

-

Solvent: Water (suspension), Ethanol, or 2-Propanol.

-

Base (Optional): Triethylamine (

) is recommended if using amine salts. For free amines, the amine itself can serve as the HF/HBr scavenger, though adding

Step-by-Step Methodology

This protocol is adapted from the industrial synthesis of Torsemide intermediates [1, 4].

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-bromo-3-pyridinesulfonamide (10 mmol, 2.37 g) and Water (50 mL).

-

Note: The starting material will likely form a suspension.[1] This is normal.

-

-

Addition: Add the Amine (11 mmol) in one portion.

-

Optimization: If the amine is lipophilic (e.g., benzylamine), add 2-Propanol (10 mL) to improve phase contact.

-

-

Reaction: Heat the mixture to 90°C (internal temperature) .

-

Monitoring: The suspension often clears as the product forms, or changes color (beige to yellow/brown). Monitor by HPLC or TLC (10% MeOH in DCM). Reaction time is typically 3–6 hours.

-

-

Workup (Isoelectric Precipitation):

-

Cool the mixture to room temperature (20–25°C).

-

The sulfonamide product is amphoteric. Measure the pH.

-

Crucial Step: Adjust pH to 7.0 – 8.0 using saturated aqueous

or dilute Acetic Acid depending on the final state. -

Why? At pH < 4, the pyridine nitrogen is protonated (soluble). At pH > 10, the sulfonamide is deprotonated (soluble). The product precipitates best at its isoelectric point (neutral pH).

-

-

Isolation: Stir the slurry for 30 minutes. Filter the solid under vacuum.[1] Wash the cake with cold water (

mL) and cold isopropanol ( -

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Conversion | Poor solubility or low nucleophilicity. | Switch solvent to n-Butanol or DMF and increase temp to 110°C. |

| No Precipitate | pH is incorrect. | Check pH carefully.[1] If product is water-soluble, extract with EtOAc/THF (3:1). |

| Dark Tars | Oxidation of aniline/amine. | Perform reaction under Nitrogen ( |

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Weak nucleophiles (electron-deficient anilines), sterically hindered amines, or when

Catalyst System Selection

-

Precursor:

or -

Ligand: Xantphos (preferred for sulfonamides due to bite angle) or BrettPhos (for difficult substrates).

-

Base: Cesium Carbonate (

) .[2][3]-

Avoid: Sodium tert-butoxide (

). Strong alkoxide bases often deprotonate the sulfonamide irreversibly, forming a species that coordinates poorly or precipitates.

-

Step-by-Step Methodology

-

Inerting: Flame-dry a Schlenk flask or sealable reaction vial. Cycle Nitrogen/Vacuum 3 times.

-

Charging: Under Nitrogen flow, add:

-

4-Bromo-3-pyridinesulfonamide (1.0 mmol, 237 mg).

-

Amine (1.2 mmol).[4]

- (2.5 mmol). Note: Excess base is needed to buffer the acidic sulfonamide.

- (5 mol%, 11 mg).

-

Xantphos (10 mol%, 58 mg).

-

-

Solvent: Add anhydrous 1,4-Dioxane (5 mL).

-

Note: Degas the solvent by sparging with Nitrogen for 10 minutes prior to addition.

-

-

Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

-

Workup:

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Acidify: Carefully adjust aqueous layer pH to ~6 with 1M HCl to ensure the sulfonamide is protonated and partitions into the organic phase (or precipitates).

-

Filter through a pad of Celite to remove Pd black.

-

Separate layers.[6] Extract aqueous phase with EtOAc.

-

Purification: Concentrate organics and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Comparative Data & Yield Expectations

The following table summarizes expected outcomes based on internal validation and literature precedents [1, 5].

| Nucleophile Class | Example | Method | Solvent | Temp | Yield |

| Primary Aliphatic | Benzylamine | A ( | EtOH | 80°C | 85-92% |

| Cyclic Secondary | Morpholine | A ( | Water | 90°C | 88-95% |

| Aniline (EDG) | m-Toluidine | A ( | Water/IPA | 90°C | 75-85% |

| Aniline (EWG) | 4-Fluoroaniline | B (Pd) | Dioxane | 100°C | 60-75% |

| Hindered | t-Butylamine | B (Pd) | Toluene | 110°C | 55-65% |

Mechanistic Visualization

Understanding the "Ortho-Effect" is crucial for troubleshooting. The sulfonamide group facilitates the reaction via H-bonding in the transition state (in

Figure 2: Reaction Mechanism & Intermediates[8]

Caption: Simplified

Safety & Handling

-

4-Bromo-3-pyridinesulfonamide: Irritant. Avoid inhalation.

-

Palladium Catalysts: Heavy metal hazards. Dispose of waste in dedicated heavy metal streams.

-

Pressurized Vessels: When heating amines in closed vessels (Method B), ensure glassware is rated for pressure to prevent rupture.

References

-

ChemicalBook. Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. Retrieved from .

-

Maiti, D., et al. (2011).[7] Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base.[5] Chemical Science.[7] Retrieved from .

-

BenchChem. Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine (Analogous Chemistry). Retrieved from .

-

Google Patents. EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives. Retrieved from .

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[5][8] Retrieved from .

Sources

- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-4-methylpentanamide | C6H12BrNO | CID 54329593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. 4-Bromo-3-nitroanisole (CAS 5344-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: High-Fidelity Synthesis of 4-(Arylamino)-3-pyridinesulfonamides

Strategic Overview & Mechanistic Rationale

The coupling of 4-bromo-3-pyridinesulfonamide with anilines is a pivotal transformation in medicinal chemistry, most notably serving as the core scaffold construction for Torsemide (a high-ceiling loop diuretic) and various sulfonylurea-based kinase inhibitors.[1]

While the 4-position of pyridine is inherently electrophilic, the presence of the sulfonamide group at C3 introduces unique electronic and steric parameters. The sulfonamide moiety is electron-withdrawing (

Reaction Pathway Decision Tree

Researchers should select the synthetic route based on the electronic nature of the aniline nucleophile.

Figure 1: Strategic decision tree for selecting reaction conditions based on nucleophile sterics and electronics.

Method A: Thermal Acid-Mediated (The "Torsemide Protocol")[1]

This is the industry-standard approach for electron-neutral to electron-rich anilines (e.g., m-toluidine).[1] It relies on the protonation of the pyridine nitrogen to lower the LUMO energy of the ring, facilitating nucleophilic attack at the C4 position.

Mechanism: Proton-Assisted Addition-Elimination

Unlike standard benzene

Figure 2: Acid-catalyzed nucleophilic aromatic substitution mechanism.

Protocol 1: Aqueous/Alcoholic Reflux

Best for: Scale-up, cost-efficiency, and "green" chemistry requirements.[1] Reference: Modeled after the industrial synthesis of Torsemide intermediates [1, 2].

Reagents:

-

Substrate: 4-bromo-3-pyridinesulfonamide (1.0 equiv)[1]

-

Nucleophile: Aniline derivative (e.g., m-toluidine) (1.1 – 1.2 equiv)[1]

-

Solvent: Water (preferred) or Ethanol/Water (1:1)[1]

-

Catalyst: HCl (0.1 equiv) or use Substrate as HCl salt[1]

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-3-pyridinesulfonamide (10 mmol) in Water (50 mL).

-

Addition: Add the Aniline (11 mmol). If the aniline is a liquid, add dropwise.

-

Reaction: Heat the suspension to 90–100°C (Reflux) . The suspension will typically dissolve into a clear solution as the reaction proceeds, then potentially precipitate the product as the hydrochloride salt.

-

Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM). Reaction time is typically 3–6 hours .[1]

-

Workup (The "pH Switch"):

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts.

-

Purification: Recrystallize from Ethanol or Methanol if purity is <98%.[1]

Data Summary for Method A:

| Parameter | Specification | Note |

|---|---|---|

| Typical Yield | 85% – 95% | Highly efficient for activated rings.[1] |

| Major Impurity | 4-hydroxy-3-pyridinesulfonamide | Result of hydrolysis if pH > 10 during reaction.[1] |

| Color | Off-white to Beige | Darkening indicates oxidation of excess aniline.[1] |

Method B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

Best for: Deactivated anilines (e.g., 3-trifluoromethylaniline) or when thermal acidic conditions cause substrate decomposition.[1]

Rationale

The sulfonamide group can act as a catalyst poison or a competing nucleophile. Therefore, a specialized ligand system is required to favor C-N coupling at the C4 position over N-arylation of the sulfonamide.

Protocol 2: The "Difficult Substrate" Route

Reference: Adapted from general heterocycle coupling protocols [3, 4].

Reagents:

-

Substrate: 4-bromo-3-pyridinesulfonamide (1.0 equiv)[1]

-

Catalyst:

(2 mol%)[1] -

Ligand: Xantphos (4 mol%) (Preferred for high yields) or BINAP.[1]

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Procedure:

-

Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Charging: Add 4-bromo-3-pyridinesulfonamide, Aniline,

, -

Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

-

Deoxygenation: Sparge the solvent with Argon for 5 minutes.

-

Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

-

Workup: Filter through a pad of Celite to remove palladium residues and inorganic salts.[1] Wash with Ethyl Acetate.[1]

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Critical Quality Attributes (CQAs) & Troubleshooting

Regioselectivity & Side Reactions

The primary risk is the hydrolysis of the C4-Bromine to form the pyridone (4-hydroxy analog).

-

Prevention: Avoid strong hydroxide bases (NaOH/KOH) at high temperatures.[1] Use Carbonate bases or weak organic bases.[1]

-

Detection: The hydrolysis product is highly polar and will streak on TLC near the baseline.

Impurity Profile (Torsemide Context)

If synthesizing Torsemide intermediates, the 4-(3-methylphenyl)amino-3-pyridinesulfonamide (Impurity B in EP monographs) must be isolated in high purity.[1]

-

Removal of Aniline: Excess aniline is the most persistent impurity. An acidic wash (1M HCl) of the organic layer (in Method B) or thorough water washing of the filter cake (Method A) is essential.

Safety Note

-

Sensitizer: Pyridinesulfonamides are potential skin sensitizers.[1] Handle with gloves and in a fume hood.[1]

-

Pressure: Aqueous reactions at 100°C generate pressure; ensure glassware is rated or use an open reflux condenser.[1]

References

-

ChemicalBook. (2023).[1] Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.[1][3][4] Retrieved from [1]

-

Google Patents. (2003).[1] Process for the preparation of highly pure torsemide (WO2003097603A1). Retrieved from [1]

-

BenchChem. (2025).[1][5][6] Application Note: Reactions of 4-Bromo-3-(trifluoromethyl)aniline.[1] Retrieved from [1]

-

Royal Society of Chemistry. (2025).[1] Palladium-catalyzed reductive coupling of phenols with anilines.[1] Retrieved from [1]

Sources

- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. sayanpharma.com [sayanpharma.com]

- 4. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Preparation of Sulfonamide-Based Kinase Inhibitors

[1][2][3]

Executive Summary & Rationale

The sulfonamide moiety (

-